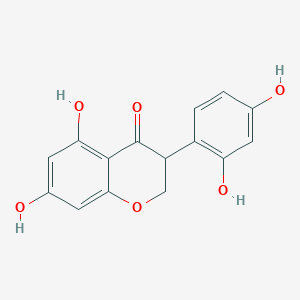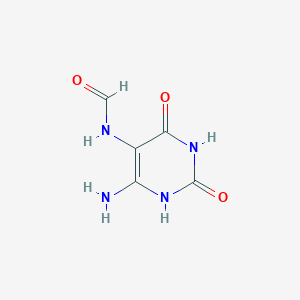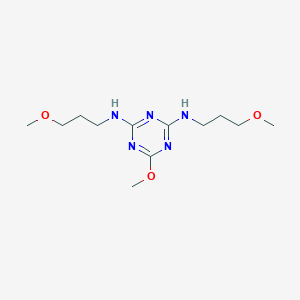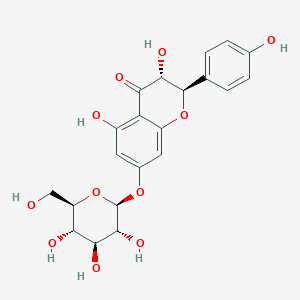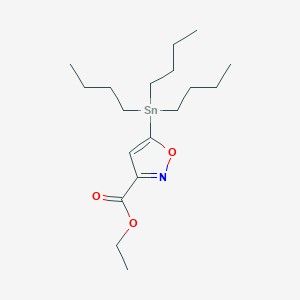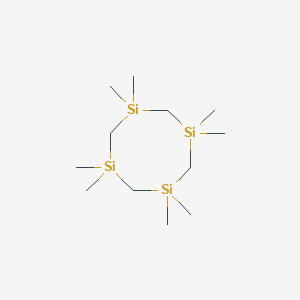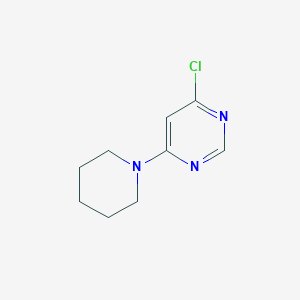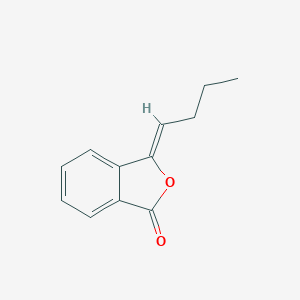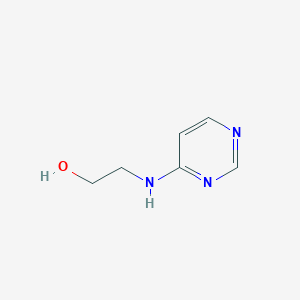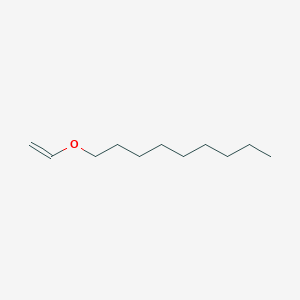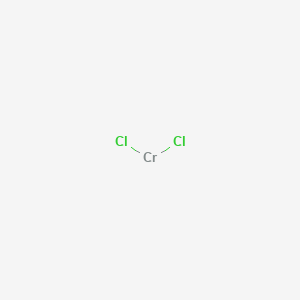
氯化铬(II)
描述
Chromous chloride appears as a white crystalline solid. The primary hazard is the threat to the environment. Immediate steps must be taken to prevent its spread to the environment. It is used to make other chemicals and as an oxygen absorbent.
科学研究应用
无机和有机金属铬配合物的先驱
氯化铬(II)被用作其他无机和有机金属铬配合物的先驱 . 这意味着它可以被用来合成各种其他铬化合物,这些化合物在不同研究领域的应用范围很广。
Nozaki-Hiyama-Kishi 反应的试剂
Nozaki-Hiyama-Kishi 反应是一种形成碳-碳键的方法,这是有机化学中的一个基本过程。 氯化铬(II)被用作该反应的试剂 .
Takai 烯烃化反应
氯化铬(II)被用于 Takai 烯烃化反应,在碘仿存在下从醛类制备乙烯基碘化物 . 该反应用于有机合成,将醛类转化为乙烯基碘化物,它们是有机化合物合成的有用中间体。
冶金
铬及其化合物,包括氯化铬(II),在冶金中都有应用 . 它们可以被用来生产不锈钢和其他合金,提供耐腐蚀性和硬度。
染料和颜料
铬化合物被用于染料和颜料的生产 . 它们可以提供一系列颜色,并被用于各种行业,包括纺织品和油漆。
木材防腐剂
铬化合物,包括氯化铬(II),可以被用作木材防腐剂 . 它们有助于保护木材免受腐烂和昆虫的侵害,延长其寿命。
铸造应用
在铸造行业,铬化合物用于各种目的 . 例如,它们可以被用来生产模具和型芯。
催化
<a data-citationid="a455c387-06b
作用机制
Target of Action
Chromium(II) chloride primarily targets the insulin receptor in humans . It plays a crucial role in the regulation of glucose metabolism and peripheral nerve function .
Mode of Action
Chromium(II) chloride doesn’t have biological activity on its own. It is referred to as a glucose tolerance factor, which is a complex of molecules. This complex includes glycine, cysteine, glutamic acid, nicotinic acid, and chromium . Chromium(II) chloride acts as a strong reducing agent .
Biochemical Pathways
Chromium(II) chloride affects the biochemical pathways related to glucose metabolism. It is part of the glucose tolerance factor, an essential activator of insulin-mediated reactions . The reduction of chromate is a secondary role for Chromium reductases .
Pharmacokinetics
Chromium absorption can increase with exercise . It is stored in the liver, spleen, soft tissue, and bone . Chromium(II) chloride is rapidly absorbed into the blood and is slowly eliminated after oral administration .
Result of Action
The action of Chromium(II) chloride helps maintain normal glucose metabolism and peripheral nerve function . Providing chromium during Total Parenteral Nutrition (TPN) helps prevent deficiency symptoms including impaired glucose tolerance, ataxia, peripheral neuropathy, and a confusional state similar to mild/moderate hepatic encephalopathy .
Action Environment
Chromium(II) chloride is hygroscopic and readily dissolves in water to give bright blue air-sensitive solutions . It is sensitive to the pH of the solution it is in. If the water has a little acid in it, hydrogen is produced. If the water has a little base in it, chromium (II) oxide is produced . The water needs to be very pure .
安全和危害
未来方向
生化分析
Biochemical Properties
Chromium(II) chloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . This highlights the importance of chromium(II) chloride in biochemical interactions.
Cellular Effects
Chromium(II) chloride has notable effects on various types of cells and cellular processes. For instance, chromium(III), which can be derived from chromium(II) chloride, is normally kept within the cell . The toxicity of chromium(VI) is mostly caused by intracellular chromium(III), which interacts with DNA . This shows how chromium(II) chloride can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Chromium(II) chloride exerts its effects at the molecular level through various mechanisms. For instance, it is produced by reducing chromium(III) chloride either with hydrogen at 500 °C or by electrolysis . On the laboratory scale, LiAlH4, zinc, and related reductants produce chromous chloride from chromium(III) precursors . This demonstrates the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression associated with chromium(II) chloride.
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of chromium(II) chloride can change. For instance, it is known that chromium(II) chloride is hygroscopic and readily dissolves in water to give bright blue air-sensitive solutions
Dosage Effects in Animal Models
The effects of chromium(II) chloride can vary with different dosages in animal models. For instance, organic chromium can improve the average daily gain and average daily intake of pigs
Metabolic Pathways
Chromium(II) chloride is involved in various metabolic pathways. Trivalent chromium is essential to normal carbohydrate, lipid, and protein metabolism . Chromium is biologically active as part of an oligopeptide—chromodulin—potentiating the effect of insulin by facilitating insulin binding to receptors at the cell surface . This could also include any effects on metabolic flux or metabolite levels.
属性
IUPAC Name |
dichlorochromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Cr/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWRJSSJWDOUSJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Cr]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Cr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10049-05-5 | |
| Record name | Chromium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10049-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium(II) chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010049055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
A: The molecular formula of Chromium(II) chloride is CrCl2 and its molecular weight is 122.92 g/mol. []
A: Yes, spectroscopic studies, including UV-visible and infrared spectroscopy, have been conducted on Chromium(II) chloride and its complexes. These studies provide insights into the electronic structure and bonding characteristics of the compound. [, , , ] For instance, UV-visible spectroscopy is used to investigate the color changes associated with ligand coordination, while infrared spectroscopy helps to identify the presence of specific functional groups, such as metal-oxygen or metal-sulphur bonds in complexes. []
A: Chromium(II) chloride is highly hygroscopic and oxidizes rapidly, especially in the presence of moisture. [] It should be handled under an inert atmosphere (argon or nitrogen) to prevent oxidation. [, , ]
ANone: Chromium(II) chloride is a versatile reagent in organic synthesis, exhibiting unique reactivity profiles. Key catalytic applications include:
- Coupling Reactions: Chromium(II) chloride acts as a catalyst for coupling reactions between haloalkenes (or alkenyl triflates) and aldehydes, leading to the formation of allylic alcohols. [, , , , ] Notably, it promotes cross-pinacol-type coupling between α,β-unsaturated carbonyl compounds and aliphatic aldehydes. [, ] The reaction proceeds with varying diastereoselectivity depending on the substituents of the carbonyl compound. [] It is also employed in Nozaki-Hiyama reactions for the stereoselective synthesis of homoallylic alcohols. []
- Reduction Reactions: It acts as a powerful reducing agent for a variety of functional groups. This includes dehalogenation of allylic and benzylic halides, [, ] conversion of dibromocyclopropanes to allenes, [] and reduction of α-halo sulfides to yield hetero-substituted alkylchromium reagents. [] Furthermore, it is used in the reduction of nitro groups to oximes, as demonstrated with α-aryl, α,β-unsaturated nitroalkenes [] and nitro-steroids. [] Chromium(II) chloride also effectively reduces enediones to their corresponding dihydro-compounds. []
- Formation of Organochromium Reagents: Chromium(II) chloride facilitates the preparation and reaction of allylic chromium reagents. [, ] It readily reduces allylic halides, generating reactive allylic chromium species. [] These species readily react with aldehydes and ketones in a highly stereoselective and chemoselective manner. [] This approach proves particularly valuable in the asymmetric synthesis of complex molecules like (2R,3S)-3-hydroxy-2-hydroxymethylpyrrolidine. [] Notably, high threo selectivity is observed in reactions between aldehydes and 1-bromo-2-butene, attributed to a chair-like six-membered transition state. []
A: Chromium(II) chloride primarily functions by undergoing single-electron transfer processes. [, , , ] In coupling reactions, it acts as a reductant, generating reactive radical intermediates from organic halides. These radicals then participate in coupling with other substrates to form new carbon-carbon bonds. [] In the case of Chromium(II) chloride-Nickel(II) Chloride systems, Chromium(II) chloride reduces Nickel(II) to its low-valent active form, which then catalyzes the coupling. [] For reduction reactions, Chromium(II) chloride donates electrons to the substrate, facilitating bond cleavage or functional group transformations. []
A: Yes, computational studies, particularly density functional theory (DFT) calculations, have been employed to understand the mechanistic aspects of reactions involving Chromium(II) chloride. [] These studies provide valuable insights into the electronic structure of intermediates, transition states, and the factors governing reaction selectivity.
A: Chromium(II) chloride is soluble in water, forming a blue solution. [] While it is insoluble in alcohol and ether, its solubility in acetone is enhanced by the presence of small amounts of methanol. [] This observation suggests the formation of soluble complexes between Chromium(II) chloride and methanol in acetone. [] Another method for preparing a non-hydroxylic solution of Chromium(II) chloride involves dissolving chromium metal directly in tetrahydrofuran while passing gaseous hydrogen chloride. [] This approach avoids the use of protic solvents and allows for the preparation of Chromium(II) chloride solutions suitable for reactions sensitive to water or alcohols. []
A: Chromium(II) chloride should be handled with caution due to its hygroscopic and oxidizing nature. [] It should be used in a fume hood under an inert atmosphere, such as argon or nitrogen, to prevent contact with moisture and air. [, , ] Appropriate personal protective equipment, including gloves and eye protection, should always be worn when handling this compound.
ANone: Yes, depending on the specific application, several alternatives to Chromium(II) chloride exist:
- Manganese: Manganese, particularly in combination with a catalytic amount of lead, can be used as an alternative for promoting pinacol-type coupling reactions, albeit with a different selectivity profile compared to Chromium(II) chloride. [] This method tends to favor the formation of 1,6-diketones, which are dimers of the α,β-unsaturated ketone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



